4-Chloro-2,3-difluorophenylboronic acid

Suzuki-Miyaura coupling Boronic acid pKa Protodeboronation stability

Standard Suzuki conditions cause rapid protodeboronation of ortho-fluorinated arylboronic acids, reducing coupling efficiency. 4-Chloro-2,3-difluorophenylboronic acid (CAS 1160561-28-3) solves this with enhanced Lewis acidity (pKa 6.99 vs 8.78 for PhB(OH)₂). • ≥98% purity with batch-specific QC (NMR, HPLC). • Use anhydrous Pd(dba)₂/SPhos protocol to maintain boronic acid integrity. • Critical for galectin-3 inhibitor SAR (30 nM IC₅₀). • Available in bulk; global shipping.

Molecular Formula C6H4BClF2O2
Molecular Weight 192.36 g/mol
CAS No. 1160561-28-3
Cat. No. B1456716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-difluorophenylboronic acid
CAS1160561-28-3
Molecular FormulaC6H4BClF2O2
Molecular Weight192.36 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)Cl)F)F)(O)O
InChIInChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
InChIKeyQADBJOSUOMFYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-difluorophenylboronic acid: Core Attributes & Comparators


4-Chloro-2,3-difluorophenylboronic acid (CAS 1160561-28-3) is a halogenated arylboronic acid building block (C₆H₄BClF₂O₂, MW 192.36) designed for Suzuki-Miyaura cross-coupling and related C–C bond-forming reactions [1]. The substitution pattern – two electron-withdrawing ortho-fluorines adjacent to the boronic acid group and a para-chlorine – creates a distinct electronic and steric profile compared to its closest commercial analogs: unsubstituted phenylboronic acid (CAS 98-80-6), 4-chlorophenylboronic acid (CAS 1679-18-1), and 2,3-difluorophenylboronic acid (CAS 121219-16-7). Vendor-sourced purity specifications range from 95% to ≥98%, with multiple suppliers providing batch-specific QC documentation including NMR, HPLC, and GC .

4-Chloro-2,3-difluorophenylboronic acid: Why Generic Substitution Fails


Generic replacement of 4-chloro-2,3-difluorophenylboronic acid with non-halogenated or mono-halogenated phenylboronic acids fails on two mechanistically independent grounds. First, ortho-fluorinated arylboronic acids exhibit substantially enhanced Lewis acidity – the pKa of the unsubstituted parent 2,3-difluorophenylboronic acid is 6.99 ± 0.04, compared to 8.78 for phenylboronic acid – directly affecting transmetalation rates in palladium-catalyzed couplings [1]. The para-chlorine further modulates electron density, providing a reactivity profile not achievable with either substituent class alone. Second, the two ortho-fluorines render the boronic acid acutely susceptible to base-mediated protodeboronation; published data show that 2,3-F₂-phenylboronic acid undergoes up to 30% decomposition in aqueous basic media under conditions where mono-fluorinated or non-fluorinated analogs remain stable [1][2]. These electronic instability features demand compound-specific handling, storage, and coupling protocols that make generic substitution without protocol re-optimization scientifically indefensible.

4-Chloro-2,3-difluorophenylboronic acid: Key Differentiation Evidence


Lewis Acidity & Protodeboronation vs. Phenylboronic Acid

The pKa of 4-chloro-2,3-difluorophenylboronic acid is predicted to be 7.11 ± 0.58, significantly more acidic than unsubstituted phenylboronic acid (pKa 8.78). The closest experimentally characterized structural analog, 2,3-difluorophenylboronic acid (lacking the para-Cl), has a measured pKa of 6.99 ± 0.04 [1]. This increased acidity directly enhances transmetalation efficiency in Suzuki couplings. Conversely, as a di-ortho-fluorinated species, 4-chloro-2,3-difluorophenylboronic acid belongs to the class identified as least hydrolytically stable: published data demonstrate that the 2,3-F₂ isomer undergoes 30% decomposition after 4 h at 25°C at acidic pH, compared to <5% for the mono-fluoro and non-fluorinated analogs (Table 2 in primary source) [1]. Users selecting this compound accept a trade-off of higher coupling reactivity against a shorter bench-life in aqueous basic media, which demands anhydrous or base-free coupling protocols as developed by Budiman et al. (2021) [2].

Suzuki-Miyaura coupling Boronic acid pKa Protodeboronation stability

Galectin-3 Inhibitor Potency Scaffold Validation

The 4-chloro-2,3-difluorophenyl fragment has been validated as a critical pharmacophoric element in a potent galectin-3 inhibitor series. In BindingDB entry BDBM664644, a triazole-linked conjugate incorporating this boronic acid-derived aryl group inhibited human galectin-3 with an IC₅₀ of 30 nM [1]. This nanomolar potency demonstrates the biological relevance of the precise Cl/F substitution pattern; closely related analogs lacking either the para-chlorine or the ortho-fluorines would be expected to exhibit altered binding due to changes in both electrostatic complementarity and halogen bonding with the galectin-3 carbohydrate-recognition domain. The patent source (US20240109930) confirms that this specific substitution was retained through structure-activity optimization, indicating its non-replaceable role [1].

Galectin-3 inhibition Medicinal chemistry Triazole conjugates

Vendor Purity Tier Comparison

Commercial availability data reveal a clear quality tier structure for 4-chloro-2,3-difluorophenylboronic acid. Multiple reputable suppliers—including Bidepharm, Beyotime, Chemenu, and VWR—offer ≥97–98% purity grades with batch-specific analytical documentation (NMR, HPLC, GC) . In contrast, the minimum purity specification from generic suppliers is ≤95% . This 2–3 percentage point purity differential is critical for cross-coupling applications where boronic acid purity directly dictates stoichiometric accuracy; a 95% purity lot may contain up to 5% anhydride, protodeboronation byproducts, or residual palladium that can poison subsequent catalytic steps.

Chemical procurement Purity specification Batch reproducibility

Ortho-Fluoro Protodeboronation & Base-Free Protocols

Aryl boronic acids containing two ortho-fluorine substituents—the exact structural motif present in 4-chloro-2,3-difluorophenylboronic acid—are documented to undergo rapid protodeboronation under basic aqueous conditions. The Budiman et al. (2021) study demonstrated that standard Pd-catalyzed borylation with stoichiometric base fails for di-ortho-fluorinated substrates, necessitating a base-free protocol employing Pd(dba)₂/SPhos [1]. This same study confirmed that the synthesized di-ortho-fluorinated aryl boronates are intrinsically base-sensitive, and conventional Suzuki conditions using aqueous Na₂CO₃ or K₃PO₄ can cause significant yield erosion. For 4-chloro-2,3-difluorophenylboronic acid specifically, the implication is clear: coupling reactions should employ anhydrous or base-minimized conditions to preserve the boronic acid functionality throughout the reaction.

C-Cl borylation Base-free Suzuki coupling Ortho-fluorine effect

4-Chloro-2,3-difluorophenylboronic acid: Application Scenarios


Base-Free Suzuki Coupling for Biaryl Libraries

When constructing biaryl libraries containing the 4-chloro-2,3-difluorophenyl pharmacophore, this specific boronic acid is the required coupling partner. The documented class-level evidence confirms that di-ortho-fluorinated arylboronic acids undergo rapid protodeboronation under standard basic Suzuki conditions [1]. Laboratories must employ the base-free Pd(dba)₂/SPhos protocol or equivalent anhydrous coupling conditions to preserve boronic acid integrity during the reaction. This scenario is most relevant for medicinal chemistry programs where the Cl/F substitution pattern is part of a validated SAR, as in the galectin-3 inhibitor series where this fragment contributed to 30 nM potency [2].

Galectin-3-Targeted Drug Discovery

The documented IC₅₀ of 30 nM against human galectin-3 for a conjugate bearing the 4-chloro-2,3-difluorophenyl group identifies this boronic acid as the building block of choice for galectin-3 inhibitor optimization programs [1]. In this context, analog scanning (e.g., replacing with 4-chlorophenyl or 2,3-difluorophenyl alone) would be expected to reduce potency due to the loss of critical halogen-bonding and electrostatic interactions. Procurement of the authentic 4-chloro-2,3-difluorophenylboronic acid is essential for maintaining SAR continuity in hit-to-lead and lead optimization campaigns.

High-Purity Boronic Acid for Precision Synthesis

For applications where boronic acid stoichiometry must be precisely controlled—including polymer end-functionalization, iterative cross-coupling sequences, and radiochemical labeling—the availability of ≥97–98% purity grades from multiple documented suppliers provides a quality-assured procurement path [1][2]. The 2–3% purity advantage over generic 95% grades translates to a 40–60% reduction in total impurity burden, minimizing the risk of side reactions that could compromise product purity in multi-step syntheses where intermediate purification is impractical.

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